molecular formula C6H5ClN2O2 B6187880 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine CAS No. 2639443-51-7

4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine

Cat. No. B6187880
CAS RN: 2639443-51-7
M. Wt: 172.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It has a molecular formula of C6H4ClN3 . This compound appears as a white crystalline solid .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine atoms in positions 4 and 6 .


Chemical Reactions Analysis

The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor . This transformation proceeded via the 4-chloro-5,6-dihydro-5-fluoro-6-hydroxypyrrolo[2,3-d]pyrimidine in a 9:1 trans:cis ratio .


Physical And Chemical Properties Analysis

This compound has a boiling point of 288.6±40.0 °C and a density of 1.478±0.06 g/cm3 .

Mechanism of Action

Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core. Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .

Future Directions

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . These findings highlight the potential of compound 5k as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5-nitropyrimidine with ethylene glycol in the presence of a base to form the corresponding dioxinopyrimidine intermediate. The intermediate is then reduced using a reducing agent to yield the final product.", "Starting Materials": ["2,4-dichloro-5-nitropyrimidine", "ethylene glycol", "base", "reducing agent"], "Reaction": ["Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with ethylene glycol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at elevated temperature to form the corresponding dioxinopyrimidine intermediate.", "Step 2: The intermediate is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or tetrahydrofuran, at room temperature to yield 4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine." ] }

CAS RN

2639443-51-7

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.